molecular formula C9H9F2NO2 B13320633 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13320633
M. Wt: 201.17 g/mol
InChI Key: XYGMLKISMATUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid is a fluorinated acetic acid derivative featuring a 2,6-dimethylpyridin-4-yl substituent. Its molecular formula is C₉H₉F₂NO₂, with a molecular weight of 201.18 g/mol (calculated). The compound combines the electron-withdrawing effects of fluorine atoms with the aromatic and weakly basic properties of the pyridine ring. This structural duality makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate for drug synthesis or a ligand in coordination chemistry.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H9F2NO2/c1-5-3-7(4-6(2)12-5)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

XYGMLKISMATUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses halopyridines as starting materials, which undergo halogen-metal exchange with lithium or magnesium reagents, followed by borylation using trialkylborates . Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid

  • Molecular Formula : C₈H₄Cl₂F₂O₂
  • Molecular Weight : 247.02 g/mol
  • Substituents : 2,6-Dichlorophenyl group
  • Properties : Melting point 90–92°C; thermally stable at room temperature .

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid Molecular Formula: C₉H₁₀FNO₂ Molecular Weight: 183.18 g/mol Substituents: 2,6-Dimethylpyridin-4-yl group with a single fluorine atom .

Difluoroacetic Acid (Parent Compound)

  • Molecular Formula : C₂H₂F₂O₂
  • Molecular Weight : 96.03 g/mol
  • Conformation : Dominant gauche conformation in gas phase; increased acidity (pKa ~1.3) due to fluorine’s electron-withdrawing effects .

Comparative Data Table :
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid C₉H₉F₂NO₂ 201.18 2,6-Dimethylpyridin-4-yl Not reported Pharmaceutical intermediates, ligand design
2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid C₈H₄Cl₂F₂O₂ 247.02 2,6-Dichlorophenyl 90–92 Drug synthesis, agrochemicals
2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid C₉H₁₀FNO₂ 183.18 2,6-Dimethylpyridin-4-yl Not reported Research chemical, metabolic studies
Difluoroacetic acid C₂H₂F₂O₂ 96.03 None (parent compound) 35–37 Solvent, precursor for fluorinated analogs

Physicochemical Properties

  • Acidity : The target compound’s acidity is enhanced by the two fluorine atoms (electron-withdrawing) and the pyridine ring’s nitrogen, which stabilizes the deprotonated form. It is expected to be more acidic than 2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid, where chlorine’s electron-withdrawing effect is offset by its larger atomic size and lower electronegativity compared to fluorine .
  • Solubility : The pyridine ring improves water solubility compared to phenyl or chlorophenyl analogs, which are more lipophilic. This property is critical for bioavailability in drug design .
  • Thermal Stability : The dimethylpyridin-4-yl group likely enhances thermal stability compared to halogenated phenyl analogs due to aromatic resonance and steric protection from methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.